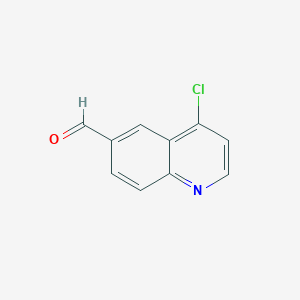

4-Chloroquinoline-6-carbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-chloroquinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-9-3-4-12-10-2-1-7(6-13)5-8(9)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLPDPKYJXJJMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697241 | |

| Record name | 4-Chloroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676256-25-0 | |

| Record name | 4-Chloroquinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 4-Chloroquinoline-6-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4-Chloroquinoline-6-carbaldehyde, a quinoline derivative of interest in medicinal chemistry and organic synthesis. Due to the limited availability of directly published complete experimental spectra, this guide combines established spectroscopic principles with data from closely related analogs to present a comprehensive analysis of its expected spectral properties.

Molecular Structure and Properties

This compound possesses a quinoline core, which is a bicyclic aromatic heterocycle containing a benzene ring fused to a pyridine ring. The key functional groups influencing its spectroscopic behavior are the chloro-substituent at position 4 and the carbaldehyde (formyl) group at position 6.

Molecular Formula: C₁₀H₆ClNO Molecular Weight: 191.62 g/mol

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of related compounds and fundamental spectroscopic principles.

Table 1: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium-Weak | Aromatic C-H stretch |

| ~2820 and ~2720 | Medium-Weak | Aldehydic C-H stretch (Fermi resonance) |

| ~1700-1710 | Strong | C=O stretch (Aldehyde) |

| ~1600-1450 | Medium-Strong | Aromatic C=C and C=N stretching vibrations |

| ~1200-1300 | Medium | C-N stretch |

| ~800-900 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |

| ~700-800 | Strong | C-Cl stretch |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.1 | Singlet | H-aldehyde |

| ~8.9 | Doublet | H-2 |

| ~8.3 | Doublet of doublets | H-5 |

| ~8.2 | Doublet | H-7 |

| ~7.8 | Doublet of doublets | H-8 |

| ~7.6 | Doublet | H-3 |

Note: The precise chemical shifts and coupling constants are dependent on the solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | C=O (Aldehyde) |

| ~152 | C-4 |

| ~150 | C-8a |

| ~148 | C-2 |

| ~136 | C-6 |

| ~131 | C-5 |

| ~130 | C-7 |

| ~128 | C-4a |

| ~125 | C-8 |

| ~122 | C-3 |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 191/193 | [M]⁺/ [M+2]⁺ molecular ion peaks (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 162/164 | [M-CHO]⁺ |

| 127 | [M-CHO-Cl]⁺ |

Experimental Protocols

The following section details a plausible experimental protocol for the synthesis and spectroscopic analysis of this compound.

Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a suitable method for the synthesis of this compound from 4-chloroquinoline.

Materials:

-

4-Chloroquinoline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, cool DMF to 0 °C under an inert atmosphere.

-

Slowly add POCl₃ dropwise to the cooled DMF with constant stirring.

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Dissolve 4-chloroquinoline in DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis

FT-IR Spectroscopy:

-

The FT-IR spectrum is recorded using a Fourier-Transform Infrared Spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

-

The spectrum is scanned over the range of 4000-400 cm⁻¹.

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry:

-

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced into the ion source, and the resulting fragments are analyzed.

Visualizations

Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conceptual Signaling Pathway Involvement

While no specific signaling pathway has been definitively associated with this compound in the literature, quinoline derivatives are known to interact with various biological targets. A hypothetical interaction could involve the inhibition of a kinase signaling pathway, a common mechanism for quinoline-based compounds in drug development.

Caption: Hypothetical inhibition of a kinase signaling pathway by this compound.

In-depth Technical Guide: 1H and 13C NMR Data for 4-Chloroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 4-Chloroquinoline-6-carbaldehyde, a key intermediate in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific compound, this guide also outlines a plausible synthetic route and a general experimental protocol for acquiring NMR spectra, based on established methods for analogous quinoline derivatives.

Molecular Structure and Atom Numbering

The structure of this compound with the standard numbering for NMR signal assignment is presented below. This numbering is crucial for the correct interpretation of the spectral data.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Synthesis of this compound

The logical synthetic pathway would likely involve the Vilsmeier-Haack cyclization and formylation of 4-chloroacetanilide.

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for quinoline derivatives, which can be adapted for this compound.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

3. ¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

4. ¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak or the internal TMS standard.

-

Integrate the signals in the ¹H NMR spectrum.

Predicted ¹H and ¹³C NMR Data

As of the latest literature search, a complete, experimentally verified ¹H and ¹³C NMR dataset for this compound has not been published. However, based on the known spectral data of structurally similar compounds, such as other substituted quinoline carbaldehydes, a predicted set of chemical shifts can be compiled. The following tables summarize these expected values.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ~4-5 |

| H-3 | 7.6 - 7.8 | d | ~4-5 |

| H-5 | 8.2 - 8.4 | d | ~8-9 |

| H-7 | 8.0 - 8.2 | dd | ~8-9, ~1-2 |

| H-8 | 8.9 - 9.1 | d | ~1-2 |

| CHO | 10.0 - 10.2 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 122 - 124 |

| C-4 | 143 - 145 |

| C-4a | 148 - 150 |

| C-5 | 128 - 130 |

| C-6 | 135 - 137 |

| C-7 | 130 - 132 |

| C-8 | 125 - 127 |

| C-8a | 149 - 151 |

| CHO | 190 - 192 |

Note: These are predicted values and may differ from experimentally determined data. The exact chemical shifts and coupling constants will be influenced by the solvent and other experimental conditions. Researchers are strongly encouraged to acquire experimental data for this compound for definitive structural confirmation.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

Caption: A logical workflow for the synthesis and structural characterization of this compound.

An In-depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Chloroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and mass spectrometry analysis of 4-Chloroquinoline-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines the theoretical principles, experimental methodologies, and expected analytical data for the characterization of this molecule.

Introduction to this compound

This compound belongs to the quinoline class of compounds, which are known for their broad range of biological activities. The presence of a chlorine atom at the 4-position and a carbaldehyde (aldehyde) group at the 6-position of the quinoline ring system imparts specific chemical and spectroscopic properties. Accurate analytical characterization is crucial for its identification, purity assessment, and further development in pharmaceutical applications.

Predicted Spectroscopic and Spectrometric Data

While specific experimental data for this exact molecule is not widely published, we can predict the characteristic FT-IR absorption bands and mass spectrometry fragmentation patterns based on the analysis of its functional groups and structural analogs.

Predicted FT-IR Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aromatic quinoline core, the aldehyde group, and the carbon-chlorine bond.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C-H Stretch | 2830-2860 and 2720-2750 | Medium |

| Aldehyde | C=O Stretch | 1690-1715 | Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium to Weak |

| Aromatic Ring | C=C Stretch | 1400-1600 | Medium to Strong |

| Quinoline Ring | C-N Stretch | 1340-1420 | Medium |

| C-Cl | Stretch | 700-800 | Strong |

Note: The exact wavenumbers can be influenced by the solid or liquid state of the sample and intermolecular interactions.

Predicted Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound would likely result in a molecular ion peak and several characteristic fragment ions.

| Ion | m/z (mass-to-charge ratio) | Identity | Notes |

| [M]⁺ | 191/193 | Molecular ion | The two peaks are due to the isotopic abundance of ³⁵Cl and ³⁷Cl. |

| [M-H]⁺ | 190/192 | Loss of a hydrogen atom | Common fragmentation for aldehydes.[1] |

| [M-CHO]⁺ | 162/164 | Loss of the aldehyde group | A likely fragmentation pathway.[1] |

| [M-Cl]⁺ | 156 | Loss of a chlorine atom | |

| C₉H₆N⁺ | 128 | Quinoline radical cation | Further fragmentation may occur. |

Experimental Protocols

The following sections detail the methodologies for conducting FT-IR and mass spectrometry analysis of this compound.

FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

FT-IR spectrometer (e.g., with a deuterated triglycine sulfate (DTGS) detector)

-

Attenuated Total Reflectance (ATR) accessory or KBr for pellet preparation

-

Spatula

-

Agate mortar and pestle (if preparing KBr pellets)

-

Hydraulic press (if preparing KBr pellets)

-

Solvent for cleaning (e.g., isopropanol, acetone)

Methodology (ATR Technique):

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its self-check and calibration procedures.

-

Background Scan: Clean the ATR crystal surface with a soft tissue dampened with isopropanol or acetone. Allow the solvent to evaporate completely. Record a background spectrum to subtract atmospheric interferences (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

-

Data Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the range of 4000 to 400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal and press arm thoroughly after the measurement.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an electron ionization (EI) source.

-

Direct insertion probe or a gas chromatograph (GC) for sample introduction.

-

Suitable solvent for sample dissolution (e.g., methanol, dichloromethane).

-

Volumetric flasks and micropipettes.

Methodology (Direct Insertion Probe with EI):

-

Instrument Preparation: Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's recommendations.

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

Sample Loading: Apply a small volume (e.g., 1-2 µL) of the sample solution to the tip of the direct insertion probe. Allow the solvent to evaporate.

-

Sample Introduction: Insert the probe into the mass spectrometer's ion source.

-

Data Acquisition: Gradually heat the probe to volatilize the sample into the ion source. The vaporized molecules are then bombarded with a beam of electrons (typically 70 eV) to induce ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and the detector records their abundance.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for FT-IR and mass spectrometry analysis.

Caption: FT-IR Analysis Workflow.

Caption: Mass Spectrometry Analysis Workflow.

References

An In-depth Technical Guide to 4-Chloroquinoline-6-carbaldehyde

This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, and potential applications of 4-Chloroquinoline-6-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this guide supplements known information with data from closely related structural analogs to provide a broader context for its potential characteristics and reactivity.

Core Physicochemical Properties

Quantitative data for this compound is sparse in publicly available literature. The following table summarizes the known information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 676256-25-0 | [1] |

| Molecular Formula | C₁₀H₆ClNO | [2] |

| Molecular Weight | 191.61 g/mol | [2] |

| Purity | ≥97% | [2] |

| Storage Conditions | Inert atmosphere, 2-8°C | [2] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

To provide a comparative reference, the experimental properties of the parent compound, 4-Chloroquinoline, and a positional isomer, 4-Chloroquinoline-3-carbaldehyde, are presented below. These values can offer insights into the expected properties of this compound.

Table 2: Physicochemical Properties of Related Compounds

| Property | 4-Chloroquinoline | 4-Chloroquinoline-3-carbaldehyde |

| CAS Number | 611-35-8[3] | 201420-30-6 |

| Molecular Formula | C₉H₆ClN[3] | C₁₀H₆ClNO |

| Molecular Weight | 163.60 g/mol [3] | 191.62 g/mol |

| Melting Point | 28-31 °C[3] | Not reported |

| Boiling Point | Not reported | Not reported |

| Physical Form | Clear dark yellow liquid[3] | Solid |

Synthesis and Reactivity

Illustrative Experimental Protocol: Vilsmeier-Haack Cyclization

The following protocol describes a general method for the synthesis of 2-chloro-3-formylquinolines from acetanilides, which illustrates a plausible synthetic route for analogous compounds.

Procedure:

-

To a solution of a substituted acetanilide in N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0-5 °C.

-

The reaction mixture is then heated (refluxed) for several hours (typically 4-10 hours depending on the substrate) at 80-90 °C.

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water.

-

The precipitated product, the 2-chloro-3-formylquinoline derivative, is collected by filtration, washed, dried, and can be further purified by recrystallization.

The reactivity of the quinoline scaffold is of significant interest in medicinal chemistry. The chloro- and aldehyde- functionalities in this compound would be expected to serve as versatile synthetic handles for further molecular elaboration, enabling the construction of more complex molecules with potential biological activities.

Potential Applications in Drug Discovery

The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimalarial, antibacterial, and antiviral agents. While no specific biological activity or signaling pathway has been definitively reported for this compound, its structural motifs suggest potential for biological investigation.

A patent mentions the compound in the context of "Novel alk2 inhibitors and methods for inhibiting bmp signaling," indicating a potential role in modulating bone morphogenetic protein (BMP) signaling pathways, which are crucial in various cellular processes.[2] However, detailed studies elucidating this activity are not publicly available. The general biological importance of quinoline derivatives suggests that this compound could be a valuable building block for the synthesis of new bioactive molecules.

Visualizing Synthetic Pathways

To illustrate the logical relationships in the synthesis of related compounds, the following diagram outlines a general workflow for the preparation of substituted quinolines.

Caption: General workflow for the synthesis of chloroquinoline carbaldehydes.

Conclusion

This compound represents a chemical entity with potential for further investigation, particularly within the realm of medicinal chemistry and drug discovery. While specific experimental data on its physicochemical properties and biological activity are currently limited, the established chemistry of the quinoline scaffold provides a solid foundation for its synthesis and derivatization. Further research is warranted to fully elucidate the properties and potential applications of this compound. This guide serves as a foundational resource for researchers, providing the available information and highlighting areas for future exploration.

References

Technical Dossier: 4-Chloroquinoline-6-carbaldehyde (CAS 676256-25-0)

Disclaimer: This document summarizes available information on 4-Chloroquinoline-6-carbaldehyde (CAS 676256-25-0) and related compounds. Direct experimental data for this specific compound is limited in publicly accessible literature. The experimental protocols and biological data presented herein are based on studies of structurally similar 4-chloroquinoline derivatives and should be considered representative examples for research and development purposes.

Introduction

This compound is a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a prominent heterocyclic motif found in a wide range of biologically active compounds, including antimalarials, anticancer agents, and antivirals. The presence of a reactive aldehyde group at the 6-position and a chloro-substituent at the 4-position makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides an overview of the known properties of this compound and presents experimental data and protocols from studies on analogous compounds to guide further research.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 676256-25-0 | CHIRALEN[1] |

| Molecular Formula | C₁₀H₆ClNO | PubChem |

| Molecular Weight | 191.61 g/mol | PubChem |

| Appearance | Not specified (likely a solid) | - |

| Purity | ≥97% | CHIRALEN[1] |

| Storage | Inert atmosphere, 2-8°C | CHIRALEN[1] |

Synthesis and Characterization of Related Compounds

The synthesis of 4-chloroquinoline derivatives often involves multi-step reactions. A general approach to synthesizing 6-substituted-2-chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction.[2]

Representative Synthesis of 6-Substituted-2-chloroquinoline-3-carbaldehydes: [2]

This procedure describes the synthesis of various 6-substituted-2-chloroquinoline-3-carbaldehydes starting from substituted acetophenones.

Step 1: Synthesis of 4-Substituted-1-phenylethanone oximes

-

Dissolve the substituted acetophenone (0.1 mol) in ethanol.

-

Add hydroxylamine hydrochloride (0.12 mol) and a sufficient amount of water to dissolve the sodium acetate catalyst.

-

Reflux the mixture for 3 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to allow the product to precipitate.

Step 2: Vilsmeier-Haack Reaction to yield 6-substituted-2-chloroquinoline-3-carbaldehydes

-

Subject the 4-substituted-1-phenylethanone oximes to a Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Heat the reaction mixture at 60°C for 16 hours.

-

Pour the mixture into ice-cooled water and stir for 30 minutes at a temperature below 10°C.

-

Filter the resulting 2-chloroquinoline-3-carbaldehyde and recrystallize from ethyl acetate.

Characterization: The synthesized compounds are typically characterized by:

-

Melting Point: Determined using a melting point apparatus.[2]

-

Infrared (IR) Spectroscopy: To identify functional groups.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To determine the chemical structure.[2]

-

Thin Layer Chromatography (TLC): To check the purity of the compounds.[2]

Experimental Data from Analogous Compounds

Due to the scarcity of direct experimental data for this compound, this section presents data from studies on structurally related 4-chloroquinoline derivatives to illustrate their potential biological activities.

Anti-Hepatitis B Virus (HBV) Activity of 4-Aryl-6-chloro-quinoline Derivatives

A study by Guo et al. (2011) synthesized a series of 4-aryl-6-chloro-quinoline derivatives and evaluated their anti-HBV activities in HepG 2.2.15 cells.[3]

Table 1: In vitro Anti-HBV Activity of Representative 4-Aryl-6-chloro-quinoline Derivatives [3]

| Compound | IC₅₀ (μM) for HBV DNA Replication |

| 3 | 9.8 |

| 5 | 7.2 |

| 6 | 6.5 |

| 7 | 4.4 |

| 10 | 5.1 |

| 14 | 8.3 |

| 17 | 4.8 |

| 20 | 4.6 |

| 24 | 9.1 |

| Tenofovir (Positive Control) | Not specified |

IC₅₀: The half maximal inhibitory concentration.

Cytotoxicity of 4-Aminoquinoline Derivatives

A series of 4-aminoquinoline derivatives were synthesized and their cytotoxic effects were examined on human breast tumor cell lines, MCF7 and MDA-MB468.[4]

Table 2: In vitro Cytotoxicity (GI₅₀) of Representative 4-Aminoquinoline Derivatives [4]

| Compound | GI₅₀ (μM) against MDA-MB468 cells | GI₅₀ (μM) against MCF-7 cells |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7.35 | 8.22 |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | >10.85 | >10.85 |

| Chloroquine | >10.85 | >10.85 |

| Amodiaquine | >10.85 | >10.85 |

GI₅₀: The concentration that causes 50% growth inhibition.

Experimental Protocols for Biological Evaluation

The following are representative protocols for assessing the biological activity of quinoline derivatives, based on published studies.

In Vitro Anti-HBV Assay[3]

-

Cell Culture: Maintain HepG 2.2.15 cells in a suitable growth medium supplemented with fetal bovine serum and antibiotics.

-

Drug Treatment: Seed the cells in 96-well plates and treat with various concentrations of the test compounds for a specified period (e.g., 6 days).

-

Analysis of HBsAg and HBeAg: After treatment, collect the cell culture supernatants and quantify the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis of HBV DNA Replication: Lyse the cells and extract the total DNA. Quantify the levels of intracellular HBV DNA using real-time PCR.

-

Cytotoxicity Assay: Determine the cytotoxicity of the compounds on the host cells using a standard method like the MTT assay to calculate the selectivity index (SI).

In Vitro Cytotoxicity Screening[4]

-

Cell Culture: Grow human cancer cell lines (e.g., MCF7, MDA-MB468) in RPMI 1640 medium containing 10% fetal bovine serum and 5% penicillin:streptomycin.

-

Cell Inoculation: Inoculate 5,000–10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours.

-

Drug Addition: Add the experimental drugs at various concentrations to the wells.

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

Growth Inhibition Assay: Determine the cell viability using an appropriate method, such as the sulforhodamine B (SRB) assay, to calculate the 50% growth inhibition (GI₅₀).

Potential Mechanisms of Action and Signaling Pathways

While the specific mechanism of action for this compound is unknown, related quinoline derivatives have been shown to act through various mechanisms. For instance, some quinoline-based compounds act as HIV-1 integrase allosteric inhibitors.[5] Others have been investigated as inhibitors of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis.[6]

Based on the known activities of similar compounds, a potential logical workflow for the investigation of this compound is presented below.

References

- 1. chiralen.com [chiralen.com]

- 2. ijsr.net [ijsr.net]

- 3. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Significance of Quinoline-6-carbaldehyde: A Deep Dive into its Discovery and Synthesis

For researchers, scientists, and professionals in drug development, quinoline-6-carbaldehyde stands as a pivotal scaffold, a testament to the enduring legacy of heterocyclic chemistry in the quest for novel therapeutics. This in-depth technical guide illuminates the historical milestones in the discovery and synthesis of this crucial compound, providing a comprehensive overview of classical and modern synthetic methodologies, complete with detailed experimental protocols and a comparative analysis of quantitative data.

The journey of quinoline chemistry began in 1834 when Friedlieb Ferdinand Runge first isolated the parent quinoline molecule from coal tar. However, the specific introduction of a carbaldehyde group at the 6-position, creating quinoline-6-carbaldehyde, represents a significant advancement in the functionalization of this versatile heterocycle. While the exact date and discoverer of the first synthesis of quinoline-6-carbaldehyde are not definitively documented in readily available historical records, its preparation is intrinsically linked to the development of formylation and oxidation reactions in organic chemistry.

Historical Synthesis: Foundational Reactions

The initial syntheses of quinoline derivatives were dominated by a handful of named reactions that constructed the quinoline ring system itself. These methods, while not directly yielding quinoline-6-carbaldehyde, laid the groundwork for accessing substituted quinolines that could later be functionalized.

The Skraup synthesis , dating back to 1880, is a classic method for producing quinolines by reacting aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] Variations like the Doebner-von Miller reaction expanded the scope to include α,β-unsaturated carbonyl compounds, allowing for the introduction of substituents on the newly formed ring.[1] These foundational methods provided access to a variety of quinoline cores, which could then be subjected to reactions to introduce the desired carbaldehyde group.

Modern Synthetic Strategies for Quinoline-6-carbaldehyde

The synthesis of quinoline-6-carbaldehyde has evolved to encompass a range of methodologies, each with its own advantages in terms of efficiency, regioselectivity, and substrate scope. The primary strategies can be categorized into direct formylation of the quinoline ring, oxidation of a pre-existing methyl group, and functional group interconversion from other 6-substituted quinolines.

Direct Formylation of the Quinoline Ring

The introduction of a formyl group directly onto the quinoline nucleus is a powerful and direct approach. The Vilsmeier-Haack reaction is a prominent method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group. While formylation of the quinoline ring can occur at various positions, the 6-position can be targeted depending on the existing substitution pattern and reaction conditions.

Oxidation of 6-Methylquinoline

A common and effective strategy involves the oxidation of a methyl group at the 6-position of the quinoline ring. This approach leverages the availability of 6-methylquinoline as a starting material, which can be prepared through classical quinoline syntheses. Various oxidizing agents can be employed for this transformation, ranging from traditional metal-based oxidants to more modern, milder catalytic systems. For instance, catalytic aerobic oxidation using palladium complexes has been shown to be effective for the regioselective oxidation of methylquinolines.

Functional Group Interconversion

Quinoline-6-carbaldehyde can also be synthesized through the transformation of other functional groups at the 6-position. A notable example is the conversion of a 6-bromoquinoline derivative. This can be achieved through a halogen-metal exchange followed by quenching with a formylating agent. Another classical approach is the Sommelet reaction , which converts a benzylic halide (in this case, 6-(bromomethyl)quinoline) to an aldehyde using hexamine.[4][5]

Comparative Analysis of Synthetic Protocols

The choice of synthetic route to quinoline-6-carbaldehyde depends on factors such as the availability of starting materials, desired scale, and tolerance of other functional groups. The following table summarizes key quantitative data for representative synthetic methods.

| Synthetic Method | Starting Material | Reagents & Conditions | Yield (%) | Reaction Time (h) | Ref. |

| Vilsmeier-Haack Reaction | 6-Substituted Acetanilide | POCl₃, DMF | Good | 6-8 | [6] |

| Oxidation of 6-Methylquinoline | 6-Methylquinoline | Pd(II) catalyst, O₂ | High | Varies | |

| Sommelet Reaction | 6-(Bromomethyl)quinoline | Hexamine, water | Good | Varies | [4] |

| Grignard Reaction & Oxidation | 6-Bromoquinoline | 1. Mg, THF; 2. DMF; 3. H₃O⁺ | Moderate | Varies |

Detailed Experimental Protocols

To provide a practical guide for researchers, detailed experimental protocols for key synthetic transformations are outlined below.

Protocol 1: Synthesis of 2-Chloro-6-methylquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction

This protocol is adapted from a procedure for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[2]

Materials:

-

Substituted p-methylacetanilide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, cool DMF to 0-5 °C.

-

Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

-

Add the substituted p-methylacetanilide to the reaction mixture.

-

Heat the mixture to 80-90 °C and maintain for 6-8 hours.

-

After completion of the reaction (monitored by TLC), pour the mixture onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium carbonate solution).

-

The precipitated product, 2-chloro-6-methylquinoline-3-carbaldehyde, is filtered, washed with water, and dried.

Protocol 2: Oxidation of a Methylquinoline to a Quinoline Carbaldehyde (General Procedure)

This is a general representation of a catalytic aerobic oxidation.

Materials:

-

6-Methylquinoline

-

Palladium(II) catalyst (e.g., Pd(OAc)₂)

-

Co-catalyst/ligand (if required)

-

Solvent (e.g., acetic acid)

-

Oxygen source (e.g., air or pure O₂)

Procedure:

-

Dissolve 6-methylquinoline and the palladium catalyst in the chosen solvent in a reaction vessel equipped with a gas inlet.

-

Heat the reaction mixture to the desired temperature.

-

Introduce a stream of air or oxygen into the reaction mixture with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure quinoline-6-carbaldehyde.

Role in Drug Development and Signaling Pathways

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and the introduction of a carbaldehyde group at the 6-position provides a versatile handle for further chemical modifications, leading to a diverse array of biologically active molecules.[7][8] Quinoline derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[9][10]

Derivatives of quinoline-6-carbaldehyde have been implicated in the modulation of several key signaling pathways relevant to drug development. For instance, quinoline-based compounds have been designed to target receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and the c-Met receptor, which are crucial regulators of cell proliferation, angiogenesis, and metastasis in cancer.[11] The inhibition of these pathways can disrupt tumor growth and progression.

Furthermore, certain quinoline derivatives have been shown to act as inhibitors of multidrug resistance proteins (MRPs), such as MRP2.[12] Overexpression of these proteins is a significant mechanism of drug resistance in cancer cells. By inhibiting MRP2, quinoline-6-carbaldehyde derivatives could potentially be used as chemosensitizers to enhance the efficacy of existing anticancer drugs.

The PI3K/Akt/mTOR pathway, a central regulator of cell growth, survival, and metabolism, is another important target for quinoline-based therapeutics.[9] Dysregulation of this pathway is a common feature of many cancers. The development of quinoline derivatives that can modulate this pathway holds significant promise for cancer therapy.

Visualizing Synthetic Pathways

To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams have been generated using the DOT language.

Caption: Vilsmeier-Haack reaction for the synthesis of a quinoline carbaldehyde precursor.

Caption: Oxidation of 6-methylquinoline to quinoline-6-carbaldehyde.

Caption: The Sommelet reaction for the synthesis of quinoline-6-carbaldehyde.

References

- 1. iipseries.org [iipseries.org]

- 2. ijsr.net [ijsr.net]

- 3. researchgate.net [researchgate.net]

- 4. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. chemijournal.com [chemijournal.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 11. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and Computational Insights into 4-Chloroquinoline-6-carbaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: Quinoline and its derivatives represent a cornerstone in the field of medicinal chemistry, forming the structural core of numerous synthetic compounds with a broad spectrum of biological activities.[1][2] These nitrogen-containing heterocyclic compounds are pivotal in the development of drugs with antibacterial, antimalarial, anticancer, and anti-inflammatory properties.[2][3] The reactivity and biological function of the quinoline scaffold can be finely tuned through the strategic placement of various functional groups. This technical guide focuses on 4-Chloroquinoline-6-carbaldehyde, a specific derivative with significant potential as a versatile intermediate and bioactive molecule.

This document provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound. It is intended for researchers, scientists, and drug development professionals, offering insights into its structural, electronic, and spectroscopic properties, alongside predictive models of its biological interactions. By leveraging computational chemistry, we can elucidate the molecule's behavior and guide its application in rational drug design.

Synthesis and Spectroscopic Characterization

While specific experimental data for this compound is not extensively published, its synthesis can be logically inferred from established organic chemistry reactions. The characterization of its structure relies on standard spectroscopic techniques, with expected data points derived from analyses of closely related quinoline compounds.[4][5]

Proposed Synthetic Protocol: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a suitable choice for introducing a carbaldehyde group onto the quinoline ring system.[6] The protocol involves the treatment of a suitable 4-chloroquinoline precursor with a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and dimethylformamide (DMF).

Experimental Protocol:

-

Reagent Preparation: The Vilsmeier reagent is prepared by slowly adding phosphoryl chloride (1.2 eq.) to an ice-cold solution of dry dimethylformamide (3.0 eq.). The mixture is stirred at 0°C for 30-60 minutes.

-

Formylation: The starting material, 4-chloroquinoline (1.0 eq.), is dissolved in a suitable solvent (e.g., dichloroethane) and added dropwise to the prepared Vilsmeier reagent.

-

Reaction: The reaction mixture is heated to 60-80°C and stirred for several hours (typically 4-12 h), with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium carbonate or sodium hydroxide until a basic pH is achieved.

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Caption: Workflow for the proposed synthesis of this compound.

Predicted Spectroscopic Data

The structural confirmation of this compound would rely on spectroscopic methods. The following table summarizes the expected chemical shifts and vibrational frequencies based on data from analogous structures.[4][7][8]

| Technique | Feature | Expected Value / Range |

| ¹H NMR (CDCl₃) | Aldehyde Proton (-CHO) | δ 9.9 - 10.2 ppm (singlet) |

| Aromatic Protons | δ 7.5 - 9.0 ppm (multiplets) | |

| ¹³C NMR (CDCl₃) | Carbonyl Carbon (C=O) | δ 190 - 195 ppm |

| Aromatic Carbons | δ 120 - 155 ppm | |

| FT-IR (KBr) | C=O Stretch (Aldehyde) | 1690 - 1715 cm⁻¹ |

| C-Cl Stretch | 700 - 800 cm⁻¹ | |

| C=N Stretch (Quinoline) | 1500 - 1600 cm⁻¹ | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |

Theoretical and Computational Characterization

Computational chemistry provides powerful tools for investigating the intrinsic properties of molecules. Density Functional Theory (DFT) is a robust method for predicting molecular geometry, electronic structure, and spectroscopic properties.[4][5]

Molecular Geometry and Stability

DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation (optimized geometry) of the molecule.[5] These calculations provide precise bond lengths, bond angles, and dihedral angles. The planarity of the quinoline ring is a key feature, while the orientation of the carbaldehyde group relative to the ring is also determined. This foundational data is crucial for subsequent computational studies, such as molecular docking.

Electronic Properties and Reactivity

The electronic nature of a molecule governs its reactivity and interactions. Key parameters are derived from DFT calculations.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate and accept electrons, respectively.

-

HOMO: Represents the electron-donating capability.

-

LUMO: Represents the electron-accepting capability.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.[9] For quinoline derivatives, this gap is a key factor in their biological activity.[9]

Caption: The energy gap between HOMO and LUMO indicates molecular reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring are expected to be regions of high negative potential (red/yellow), making them likely sites for hydrogen bonding and electrophilic attack. The hydrogen of the aldehyde group and regions near the chlorine atom would exhibit positive potential (blue), indicating sites susceptible to nucleophilic attack.

Predicted Quantum Chemical Data

The following table summarizes key quantum chemical parameters that can be calculated to describe the molecule's electronic character.

| Parameter | Significance | Typical Method |

| HOMO Energy | Ionization potential, electron-donating ability | DFT (B3LYP/6-311++G(d,p)) |

| LUMO Energy | Electron affinity, electron-accepting ability | DFT (B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | DFT (B3LYP/6-311++G(d,p)) |

| Dipole Moment | Polarity and solubility | DFT (B3LYP/6-311++G(d,p)) |

| Mulliken Atomic Charges | Distribution of electron charge among atoms | DFT (B3LYP/6-311++G(d,p)) |

Potential in Drug Development and Molecular Docking

The dual reactive sites—the chloro group at position 4 and the carbaldehyde at position 6—make this molecule an excellent scaffold for creating libraries of derivative compounds. Its structural similarity to known bioactive quinolines suggests potential efficacy in several therapeutic areas.

Molecular Docking Workflow

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is instrumental in virtual screening and lead optimization.

Experimental Protocol (In Silico):

-

Target Preparation: A 3D structure of a relevant biological target (e.g., a kinase, DNA gyrase, or protease) is obtained from a protein database (e.g., PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a computational chemistry software package.

-

Binding Site Definition: The active site of the target protein is defined, usually based on the location of a known inhibitor or through binding pocket prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to systematically sample different conformations and orientations of the ligand within the defined binding site.

-

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The top-scoring poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which contribute to binding affinity.

Caption: A typical workflow for predicting ligand-protein interactions.

Conclusion

This compound is a molecule of significant interest for chemical synthesis and drug discovery. While direct experimental data may be limited, this guide demonstrates how theoretical and computational studies provide a robust framework for understanding its fundamental properties. DFT calculations can elucidate its structure, stability, and electronic characteristics, which are essential for predicting its reactivity. Furthermore, computational techniques like molecular docking offer a powerful, resource-efficient means to explore its potential as a bioactive agent against various therapeutic targets. This in-depth theoretical understanding is invaluable for guiding future experimental work and accelerating the development of novel quinoline-based drugs.

References

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Chloroquinoline-3-carbaldehyde | 201420-30-6 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Reactions of the Aldehyde Group in 4-Chloroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroquinoline-6-carbaldehyde is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. The quinoline core is a privileged scaffold found in numerous therapeutic agents, while the chloro- and aldehyde- functionalities offer orthogonal handles for synthetic diversification. The aldehyde group at the C-6 position is a key reaction center, enabling a variety of chemical transformations to build molecular complexity. This document provides detailed application notes and experimental protocols for several key reactions involving this aldehyde group, including reduction, reductive amination, Knoevenagel condensation, and the Wittig reaction.

Key Reactions of the Aldehyde Group

The electrophilic carbon of the aldehyde group in this compound readily undergoes nucleophilic attack, making it a prime site for forming new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for generating libraries of novel quinoline derivatives for drug discovery and other applications.

Reduction of the Aldehyde to a Primary Alcohol

The reduction of the aldehyde group to a primary alcohol, (4-chloroquinolin-6-yl)methanol, provides a precursor for further functionalization, such as ether or ester formation. This transformation is typically achieved with high efficiency using mild hydride reducing agents.

Quantitative Data Summary

| Reaction | Reagent | Solvent | Time | Temperature | Yield (%) | Reference |

|---|

| Reduction | Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 1-2 h | Room Temp. | >90% | Adapted from[1] |

Experimental Protocol: Reduction to (4-chloroquinolin-6-yl)methanol

This protocol is adapted from a similar reduction of 2-chloro-6-methylquinoline-3-carbaldehyde[1].

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) in methanol (10 mL). Stir the solution at room temperature until the aldehyde is completely dissolved.

-

Reaction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.2 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: Add water (15 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Evaporate the solvent under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure (4-chloroquinolin-6-yl)methanol.

Reductive Amination for Secondary and Tertiary Amine Synthesis

Reductive amination is a powerful method for forming C-N bonds. The aldehyde first condenses with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient for creating libraries of substituted aminoquinolines.[2][3][4]

Quantitative Data Summary

| Reaction | Amine | Reducing Agent | Solvent | Time | Temperature | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Reductive Amination | Primary/Secondary | Sodium triacetoxyborohydride | Dichloromethane | 12-24 h | Room Temp. | 70-95% | General Protocol[4][5] |

| Reductive Amination | Primary/Secondary | Sodium cyanoborohydride | Methanol | 12-24 h | Room Temp. | 65-90% | General Protocol[4][5] |

Experimental Protocol: General Reductive Amination

-

Preparation: To a solution of this compound (1.0 mmol) in dichloromethane (DCM) or dichloroethane (DCE) (15 mL), add the desired primary or secondary amine (1.1 mmol).

-

Imine Formation: If the amine is an aniline or a less reactive amine, add a few drops of acetic acid to catalyze imine formation and stir for 1-2 hours at room temperature.[4]

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) in one portion to the stirring mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor by TLC for the disappearance of the intermediate imine and starting aldehyde.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL).

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel) to obtain the desired amine derivative.

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base to form a new C=C bond.[6][7] A common variant is the Claisen-Schmidt condensation, used to synthesize chalcones by reacting an aromatic aldehyde with a ketone.[8][9][10]

Quantitative Data Summary

| Reaction | Active Methylene Cmpd. | Base | Solvent | Time | Temperature | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Knoevenagel | Malononitrile | Piperidine | Ethanol | 2-4 h | Reflux | 85-95% | General Protocol[7][11] |

| Claisen-Schmidt | Acetophenone | Aq. NaOH | Ethanol | 4-6 h | Room Temp. | 80-90% | Adapted from[8][12] |

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops) to the solution.

-

Reaction: Heat the mixture to reflux and stir for 2-4 hours. The product often precipitates out of the solution upon formation or cooling.

-

Monitoring: Monitor the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure condensed product.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly reliable method for converting aldehydes into alkenes.[13][14] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. This reaction is particularly valuable for its ability to install a double bond with predictable stereochemistry in many cases.

Quantitative Data Summary

| Reaction | Wittig Reagent | Base | Solvent | Time | Temperature | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Wittig Reaction | Ph₃P=CHR | n-BuLi, NaH, or KHMDS | THF, Dioxane | 2-12 h | -78 °C to RT | 60-90% | General Protocol[15][16][17] |

| Wittig with Stabilized Ylide | Ph₃P=CHCO₂Et | (none needed) | Dichloromethane | 2-4 h | Room Temp. | >90% | Adapted from[16] |

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

This protocol uses a commercially available, stable ylide that does not require in-situ generation with a strong base[16].

-

Preparation: Dissolve this compound (1.0 mmol) in dichloromethane (DCM) (10 mL) in a round-bottom flask with a magnetic stirrer.

-

Reagent Addition: Add (carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et) (1.1 mmol) to the solution in one portion.

-

Reaction: Stir the mixture at room temperature for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the aldehyde.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Add a mixture of 25% diethyl ether in hexanes to the residue. The triphenylphosphine oxide byproduct will precipitate as a white solid. Filter off the solid. Concentrate the filtrate and purify the resulting crude product by column chromatography on silica gel to isolate the desired alkene.

Visualizations

Caption: Key reactions of the aldehyde group on this compound.

Caption: General experimental workflow for derivatizing this compound.

References

- 1. (2-Chloro-6-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. jchemrev.com [jchemrev.com]

- 10. jocpr.com [jocpr.com]

- 11. Knoevenagel Condensation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. web.mnstate.edu [web.mnstate.edu]

Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The functionalization of the quinoline ring is a key strategy in the development of new drug candidates. Nucleophilic aromatic substitution (SNAr) at the C4 position of 4-chloroquinoline derivatives is a robust and versatile method for introducing diverse functionalities. The presence of the electron-withdrawing nitrogen atom in the quinoline ring system facilitates nucleophilic attack at the C2 and C4 positions, with a general preference for the C4 position. This reactivity makes 4-chloroquinoline-6-carbaldehyde a valuable building block for the synthesis of novel bioactive molecules. The carbaldehyde group at the C6 position provides a convenient handle for further synthetic transformations, allowing for the creation of complex and diverse molecular architectures.

These application notes provide a detailed overview and experimental protocols for the nucleophilic aromatic substitution at the C4 position of this compound with various nucleophiles.

Reaction Mechanism and Regioselectivity

The nucleophilic aromatic substitution at the C4 position of this compound proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile at the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored.

Computational studies on related quinazoline systems have shown that the carbon atom at the 4-position has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack compared to other positions. This inherent electronic property of the quinoline nucleus dictates the high regioselectivity of the SNAr reaction at the C4 position.

Data Presentation: Summary of Reaction Conditions and Yields

The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution at the C4 position of this compound with various nitrogen, sulfur, and oxygen nucleophiles.

Table 1: Substitution with Nitrogen Nucleophiles

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alkylamines | Ethanol | Et3N | Reflux | 3 | Good to Excellent |

| Secondary Alkylamines | Ethanol | Et3N | Reflux | 3-5 | Good |

| Anilines | DMSO | NaOH | 140-180 | 0.5 | 80-95 |

| Hydrazides | DMF | K2CO3 | 100 | 4 | Moderate to Good |

| 1,2,4-Triazole | DMF | K2CO3 | Reflux | 5 | Good |

Table 2: Substitution with Sulfur Nucleophiles

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Alkanethiols | Ethanol | NaOEt | Reflux | 4 | Good |

| Thiophenol | Ethanol | NaOEt | Reflux | 4 | Good |

Table 3: Substitution with Oxygen Nucleophiles

| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Alkoxides (from Alcohols) | Corresponding Alcohol | NaH | Reflux | 6 | Moderate to Good |

| Phenoxides (from Phenols) | DMF | K2CO3 | 100 | 5 | Good |

Experimental Protocols

General Considerations:

-

All reactions should be carried out in a well-ventilated fume hood.

-

Reagents and solvents should be of appropriate purity. Anhydrous solvents should be used where specified.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Products should be purified by appropriate methods such as recrystallization or column chromatography.

-

The structure of the synthesized compounds should be confirmed by spectroscopic methods (e.g., NMR, IR, Mass Spectrometry).

Protocol 1: Synthesis of 4-(Alkylamino)quinoline-6-carbaldehydes

This protocol describes the reaction of this compound with a primary or secondary alkylamine.

Materials:

-

This compound

-

Alkylamine (e.g., butylamine, diethylamine)

-

Triethylamine (Et3N)

-

Ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the corresponding alkylamine (1.2 mmol) and triethylamine (1.5 mmol).

-

Reflux the reaction mixture for 3-5 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-(alkylamino)quinoline-6-carbaldehyde.

Protocol 2: Synthesis of 4-(Arylamino)quinoline-6-carbaldehydes

This protocol describes the reaction of this compound with an aniline derivative.

Materials:

-

This compound

-

Aniline derivative (e.g., aniline, 4-methoxyaniline)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 mmol) in DMSO (5 mL), add the aniline derivative (1.2 mmol) and powdered sodium hydroxide (1.5 mmol).

-

Heat the reaction mixture to 140-180 °C for 30 minutes. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the target 4-(arylamino)quinoline-6-carbaldehyde.

Protocol 3: Synthesis of 4-(Arylthio)quinoline-6-carbaldehydes

This protocol details the reaction of this compound with a thiol.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, ethanethiol)

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Dilute hydrochloric acid

-

Water

Procedure:

-

Prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 mmol) in absolute ethanol (5 mL) under an inert atmosphere.

-

To this solution, add the thiol (1.1 mmol) and stir for 10 minutes.

-

Add this compound (1.0 mmol) to the reaction mixture.

-

Reflux the mixture for 4 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into cold water (30 mL).

-

Acidify the mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 4-(arylthio)quinoline-6-carbaldehyde.

Visualizations

Caption: General mechanism of nucleophilic aromatic substitution.

Caption: General experimental workflow for SNAr reactions.

Applications in Drug Discovery

The synthetic versatility of this compound makes it an attractive starting material for the generation of compound libraries for high-throughput screening. The resulting 4-substituted quinoline-6-carbaldehyde derivatives can be further elaborated through reactions of the aldehyde functionality, such as reductive amination, Wittig reactions, or condensation reactions, to produce a wide array of complex molecules. These derivatives have shown promise as inhibitors of various biological targets. For instance, certain quinoline-carbaldehyde derivatives have been identified as inhibitors of leishmanial methionine aminopeptidase 1, highlighting their potential as novel antileishmanial agents. The continued exploration of SNAr reactions on this scaffold is a promising avenue for the discovery of new therapeutic agents.

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 4-chloroquinoline-6-carbaldehyde with various arylboronic acids. This reaction is a powerful tool for the synthesis of 4-aryl-quinoline-6-carbaldehydes, which are valuable scaffolds in medicinal chemistry and materials science. The quinoline nucleus is a key component in a variety of pharmacologically active compounds, and the ability to introduce diverse aryl groups at the 4-position allows for extensive structure-activity relationship (SAR) studies and the development of novel therapeutic agents and functional materials.[1][2]

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between this compound and an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.[1][6]

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Optimization

Successful Suzuki-Miyaura coupling of this compound is dependent on the careful selection of several key parameters. The following table summarizes common starting conditions and potential optimization strategies based on analogous reactions found in the literature.

| Parameter | Recommended Starting Conditions | Optimization Considerations |

| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Other effective catalysts include PdCl₂(PPh₃)₂ with an additional phosphine ligand like tricyclohexylphosphine (PCy₃).[3] The choice of ligand can significantly impact reaction efficiency. |

| Base | K₂CO₃ (Potassium Carbonate) or Cs₂CO₃ (Cesium Carbonate) | Other bases such as Na₂CO₃, K₃PO₄, or organic bases like triethylamine can also be employed. The strength and solubility of the base are critical.[3][4] |

| Solvent | 1,4-Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water | A biphasic solvent system is common for Suzuki couplings.[3] Other options include THF/water or DMF. The choice of solvent can affect the solubility of reagents and the reaction rate. |

| Arylboronic Acid | 1.1 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. Both electron-rich and electron-poor arylboronic acids are generally well-tolerated. |

| Temperature | 80-100 °C | The reaction temperature may need to be adjusted based on the reactivity of the specific arylboronic acid and the stability of the starting materials and products. |

| Reaction Time | 3 - 24 hours | Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time. |

Experimental Protocols

Two detailed protocols are provided below, based on successful Suzuki-Miyaura couplings of similar 4-chloroquinoline substrates.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (0.05 equivalents)

-

K₂CO₃ (2.0 equivalents)

-

1,4-Dioxane

-

Deionized Water

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer/hotplate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

-

Stir the mixture and bubble the inert gas through the solution for 15-20 minutes to degas the solvent.

-

Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

-

Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Alternative Procedure using PdCl₂(dppf)

This protocol is based on conditions reported for the coupling of other functionalized chloroquinolines.

Materials:

-

This compound

-

Arylboronic acid (1.5 equivalents)

-

PdCl₂(dppf) (0.03 equivalents)

-

Cs₂CO₃ (2.5 equivalents)

-

Toluene

-

Deionized Water

-

Schlenk tube or similar reaction vessel

-

Condenser

-

Magnetic stirrer/hotplate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Cs₂CO₃ (2.5 mmol), and PdCl₂(dppf) (0.03 mmol).

-

Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

-

Add toluene (10 mL) and deionized water (1 mL) via syringe.

-

Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 6-12 hours. Monitor the reaction progress by LC-MS.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-